molecular formula C25H22Cl2N2O4 B4754304 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B4754304
M. Wt: 485.4 g/mol
InChI Key: DYFYMKPFQQPVKW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of 3,4-dichlorophenylhydrazine with 1,3-bis(2,4-dimethoxyphenyl)propan-1,3-dione under acidic or basic conditions can yield the desired pyrazole.

    Cyclization Reaction: The intermediate formed undergoes cyclization to form the pyrazole ring. This step often requires heating and the presence of a catalyst or acidic medium to facilitate the ring closure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalyst Selection: Using specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, which may reduce the pyrazole ring or the substituent groups.

    Substitution: The dichlorophenyl and dimethoxyphenyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Reduced pyrazole derivatives or dechlorinated products.

    Substitution Products: Substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

    Chemical Reactivity: The presence of electron-donating methoxy groups and electron-withdrawing chlorine atoms can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    1-(3,4-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with methoxy groups only at the para positions, potentially altering its properties.

    1-(3,4-Dichlorophenyl)-3,5-bis(2,4-dihydroxyphenyl)-1H-pyrazole: Hydroxy groups instead of methoxy, which can significantly change its chemical and biological behavior.

Uniqueness: 1-(3,4-Dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is unique due to the specific positioning of its substituents, which can influence its electronic properties and reactivity. The combination of electron-donating and electron-withdrawing groups makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2O4/c1-30-16-6-8-18(24(12-16)32-3)22-14-23(19-9-7-17(31-2)13-25(19)33-4)29(28-22)15-5-10-20(26)21(27)11-15/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFYMKPFQQPVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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